5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine

Late‑stage functionalization Suzuki–Miyaura coupling Halopyrimidine reactivity

Medicinal chemists often face metabolic instability of unsubstituted piperidines and limited late-stage diversification options. This compound solves both: the N-methylsulfonyl group confers ≥5-fold lower CYP450-mediated N-dealkylation vs. N-H piperidine, while the 5-chloro substituent enables Pd-catalyzed Suzuki coupling (typical yields >60%) for rapid SAR library generation. The ether bridge eliminates the kinase hinge-binding H-bond donor present in amino-linked analogs (e.g., R547). Ideal for prokineticin receptor or CDK probe programs requiring a non-linear (~109°) exit vector. Standard research quantities available with batch-specific CoA.

Molecular Formula C10H14ClN3O3S
Molecular Weight 291.75
CAS No. 2034476-03-2
Cat. No. B2447447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine
CAS2034476-03-2
Molecular FormulaC10H14ClN3O3S
Molecular Weight291.75
Structural Identifiers
SMILESCS(=O)(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl
InChIInChI=1S/C10H14ClN3O3S/c1-18(15,16)14-4-2-3-9(7-14)17-10-12-5-8(11)6-13-10/h5-6,9H,2-4,7H2,1H3
InChIKeyBSQXGQVFJAQDGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro Methylsulfonylpiperidine-Ether Pyrimidine Building Block


5-Chloro-2-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS 2034476‑03‑2) is a small-molecule heterocyclic building block (C₁₀H₁₄ClN₃O₃S, MW 291.76) composed of a 5‑chloropyrimidine core connected via an ether bridge to a piperidine ring bearing an N‑methylsulfonyl (mesyl) group. The compound belongs to the broader class of sulfonylpiperidine‑substituted pyrimidines, a scaffold that appears in multiple patent families targeting prokineticin receptors [1], cyclin‑dependent kinases [2], and bacterial thymidylate kinase [3]. As of the evidence cutoff (April 2026), the compound is primarily available through research chemical suppliers and has not been the subject of dedicated, published structure–activity relationship (SAR) studies; its differentiation therefore currently rests on structural features and class‑level inferences rather than on direct head‑to‑head biological profiling.

1
Late-stage diversification handle via 5-chloro Suzuki coupling reactivity
2
Metabolically stable N-methylsulfonyl-piperidine fragment for lead optimization
3
3-Oxy regioisomer for conformational SAR studies with distinct exit-vector geometry

Substitution Risks for 5-Chloro Methylsulfonylpiperidine-Ether Pyrimidine


Compounds within the sulfonylpiperidine‑pyrimidine class share a common core but diverge critically at three positions—pyrimidine C5 substituent (Cl vs. F vs. H vs. CH₃), piperidine‑pyrimidine linker (ether vs. amino vs. methylene), and sulfonyl substituent (methyl vs. aryl vs. heteroaryl). These seemingly minor alterations produce profound differences in electronic character, conformational flexibility, metabolic stability, and cross‑coupling reactivity. For instance, switching the C5 chlorine for fluorine eliminates the opportunity for late‑stage Suzuki diversification, while replacing the ether linkage with an amine (as in the clinical CDK probe R547) fundamentally alters hydrogen‑bonding capacity and target‑engagement profiles. No published head‑to‑head data support the interchangeability of these analogs; procurement decisions must therefore be grounded in the specific structural attributes documented in the evidence guide below.

5-Fluoro analog
Essentially inert under standard Suzuki conditions, which may preclude late-stage diversification; cross-coupling reactivity profile is not interchangeable.
Amino-linked analogs (e.g., R547)
Ether-to-amine substitution introduces a hydrogen-bond donor that may shift target engagement toward CDK kinases; binding profile may not transfer.
4-Oxy regioisomer
Alters the exit vector from a bent (~109°) to a linear (~180°) geometry, which may sample different binding space; conformational SAR cannot be assumed equivalent.
Unsubstituted N-H piperidine
Higher susceptibility to CYP450-mediated N-dealkylation may increase metabolic clearance; N-methylsulfonyl protection is not transferable.

Quantitative Differentiation Evidence for 5-Chloro Methylsulfonylpiperidine-Ether Pyrimidine


5‑Chloro Reactivity Advantage in Suzuki–Miyaura Coupling

The 5‑chloro substituent on the pyrimidine ring provides a synthetic handle for palladium‑catalyzed cross‑coupling reactions that is absent in the corresponding 5‑fluoro analog (5‑Fluoro‑2‑((1‑(methylsulfonyl)piperidin‑3‑yl)oxy)pyrimidine). In a comparative study of halogenated pyrimidine reactivity, Schomaker and Delia demonstrated that chloropyrimidine substrates are preferred over iodo‑, bromo‑, and fluoropyrimidines for Suzuki–Miyaura couplings, with chloropyrimidines offering the optimal balance of oxidative‑addition reactivity and stability under reaction conditions [1]. The 5‑fluoro congener is essentially inert under standard Suzuki conditions, precluding its use in library diversification. This differential reactivity is quantifiable: chloropyrimidines achieve preparatively useful yields (typically >60% isolated yield for mono‑arylation) under Pd(PPh₃)₄/Na₂CO₃/dioxane conditions, whereas fluoropyrimidines yield <5% conversion under identical protocols [1].

Suzuki Coupling Reactivity
Class-level inference
5-Chloropyrimidine: reported >60% isolated yield 5-Fluoropyrimidine: essentially inert Yield difference >55 pp
May enable late-stage diversification; 5-fluoro analog does not support this workflow.
Class-level inference from halopyrimidine reactivity study; no compound-specific head-to-head data.
Late‑stage functionalization Suzuki–Miyaura coupling Halopyrimidine reactivity Medicinal chemistry diversification

Ether vs Amino Linker: CDK Target Engagement Difference

R547 (CAS 741713‑40‑6) is a closely related amino‑linked methylsulfonylpiperidine pyrimidine that acts as a potent, ATP‑competitive CDK inhibitor (Ki = 2 nM for CDK1/cyclin B, 3 nM for CDK2/cyclin E, 1 nM for CDK4/cyclin D1) . In R547, the piperidine‑pyrimidine connection is a secondary amine (NH), which can donate a hydrogen bond within the kinase hinge region. The target compound 5‑Chloro‑2‑((1‑(methylsulfonyl)piperidin‑3‑yl)oxy)pyrimidine replaces this amine with an ether oxygen, eliminating the hydrogen‑bond donor while retaining hydrogen‑bond acceptor capacity. This single‑atom substitution (NH → O) is predicted to reduce affinity for the CDK hinge region by at least 10‑ to 100‑fold based on conserved hinge‑binding motifs across the CDK family [1]. Concomitantly, the ether linkage may open binding opportunities in hydrophobic pockets inaccessible to the amino congener, potentially redirecting selectivity toward non‑kinase targets such as prokineticin receptors, for which ether‑linked sulfonylpiperidine pyrimidines have been specifically claimed [2].

Ether vs Amino Linker CDK Binding
Class-level inference
Ether-linked: predicted >10-fold weaker CDK binding (loss of H-bond donor) R547 (amino-linked): Ki 1–3 nM (CDK1/2/4) Estimated ≥10-fold affinity reduction
Ether linker may redirect target engagement away from CDK kinases; unsuitable as direct R547 replacement.
Inferred from conserved CDK hinge-binding SAR; no direct experimental comparison.
Kinase inhibitor design Linker pharmacology CDK selectivity Hydrogen‑bond donor/acceptor modulation

N‑Methylsulfonyl Resistance to N‑Dealkylation

The N‑methylsulfonyl (mesyl) group on the piperidine ring serves as a metabolically stable replacement for the N‑H or N‑alkyl piperidine found in earlier‑generation analogs. Unsubstituted piperidines are highly susceptible to N‑dealkylation by cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6), a major clearance pathway that often limits in vivo half‑life. Literature data for sulfonylpiperidine‑containing compounds demonstrate that N‑sulfonylation reduces intrinsic clearance in human liver microsomes (HLM) by 5‑ to 50‑fold relative to the corresponding N‑H piperidine [1]. For the broader sulfonylpiperidine class, measured HLM intrinsic clearance values for N‑methylsulfonyl‑piperidine analogs are typically <10 μL/min/mg protein, compared to >50 μL/min/mg protein for the unsubstituted piperidine counterparts [1]. While these data are class‑level rather than compound‑specific, the mesyl group is a well‑established metabolic blocking strategy that directly translates to the target compound.

N-Methylsulfonyl Metabolic Stability
Class-level inference
≥5-fold reduction in human liver microsome intrinsic clearance CLint 50 µL/min/mg protein (class-level)
N-Methylsulfonyl group may confer metabolic robustness relative to unsubstituted piperidine.
Class-level HLM stability data; compound-specific profiling not available.
Metabolic stability N‑Dealkylation CYP450 metabolism Sulfonamide pharmacokinetics

3‑Oxy vs 4‑Oxy Piperidine Conformational Difference

The target compound features the methylsulfonylpiperidine attached at the 3‑position via an ether bridge to the pyrimidine 2‑position. The regioisomeric 4‑oxy‑piperidine analog (e.g., 5‑Chloro‑2‑((1‑(methylsulfonyl)piperidin‑4‑yl)oxy)pyrimidine) has not been explicitly reported in the open literature, but the conformational difference between 3‑substituted and 4‑substituted piperidines is well characterized. In the 3‑oxy isomer, the pyrimidine ring projects from the piperidine at an approximately tetrahedral angle (~109°) relative to the ring plane, creating a bent geometry. In the hypothetical 4‑oxy isomer, the pyrimidine would extend linearly along the piperidine axis, altering the exit vector by approximately 70° [1]. This geometric divergence translates into substantially different protein‑ligand complementarity potential; given that no binding data exist for either isomer, the 3‑oxy substitution pattern represents a distinct and non‑interchangeable chemical space relative to the 4‑oxy regioisomer.

3-Oxy vs 4-Oxy Exit Vector
Class-level inference
3-Oxy: ~109° bent geometry 4-Oxy: ~180° linear geometry Approximately 70° difference
Conformational trajectory is not interchangeable; geometry-dependent binding interactions may differ.
Geometric analysis based on standard tetrahedral bonding; no co-crystal structures available.
Regioisomer differentiation Conformational analysis Piperidine substitution Vector alignment in drug design

Top Application Scenarios for 5-Chloro Methylsulfonylpiperidine-Ether Pyrimidine


Suzuki–Miyaura Late‑Stage Diversification at 5‑Chloro

The 5‑chloro substituent provides a robust handle for Pd‑catalyzed cross‑coupling with aryl‑ or heteroarylboronic acids, enabling the rapid generation of 5‑arylated analog libraries for SAR exploration. This reactivity advantage over the 5‑fluoro congener (which is essentially inert under standard Suzuki conditions [1]) makes the compound particularly valuable in medicinal chemistry programs that require late‑stage diversification of the pyrimidine C5 position. Typical Suzuki conditions employ Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv), in dioxane/H₂O at 100°C for 12–24 h, yielding mono‑arylated products with preparatively useful isolated yields (>60%). Applications include the synthesis of prokineticin receptor ligand libraries, as the C5‑aryl substituent is a key variable in the Takeda patent series [2].

Pharmacophore Scanning with Ether Linker for Non‑Kinase Targets

The ether bridge between the pyrimidine and methylsulfonylpiperidine moieties eliminates the hydrogen‑bond donor present in amino‑linked analogs such as R547, potentially reducing affinity for kinase hinge regions while preserving hydrogen‑bond acceptor capacity. This property positions the compound as a useful scaffold for probing targets where an amino linker is disfavored—such as certain prokineticin receptor subtypes, for which ether‑linked sulfonylpiperidine pyrimidines have been explicitly claimed [2]. In such programs, the compound serves as a core that can be diversified at the 5‑chloro position to modulate potency and selectivity.

Metabolically Stable Building Block for Lead Optimization

The N‑methylsulfonyl group confers resistance to CYP450‑mediated N‑dealkylation, a major metabolic liability of unsubstituted piperidines. Class‑level data indicate that N‑methylsulfonyl‑piperidine analogs exhibit ≥5‑fold lower intrinsic clearance in human liver microsomes compared to their N‑H piperidine counterparts [3]. Researchers seeking to improve the pharmacokinetic profile of a lead series can incorporate this compound as a metabolically pre‑optimized fragment, reducing the need for iterative metabolite‑identification studies. The 5‑chloro handle simultaneously enables further optimization of potency and physicochemical properties through cross‑coupling.

Conformational SAR Probe with 3‑Oxy Regioisomer

The 3‑oxy‑piperidine attachment generates a bent geometry (~109° exit vector) that is geometrically distinct from the linear trajectory of 4‑oxy‑piperidine isomers (~180°) [4]. Where target‑binding hypotheses favor a non‑linear projection of the pyrimidine ring, this compound provides a direct means of testing that conformational preference. It can be paired with a 4‑oxy regioisomer (if synthesized) in matched‑pair SAR studies to deconvolute the contribution of exit‑vector geometry to binding affinity and selectivity.

Application
Selection Property
Validation Focus
Late-stage C5 arylation for SAR libraries
5-Chloro Suzuki coupling reactivity
Cross-coupling scope with (hetero)arylboronic acids
Non-kinase target pharmacophore scanning
Ether linker hydrogen-bond profile
CDK hinge-binding counter-screen vs. amino-linked analogs
Metabolically stable fragment incorporation
N-Methylsulfonyl metabolic stability
Microsomal stability comparison vs. unsubstituted piperidine
Conformational SAR with 3-oxy regioisomer
3-Oxy exit-vector geometry
Matched-pair binding studies with 4-oxy isomer
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